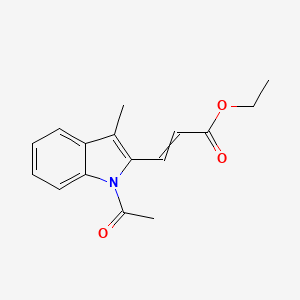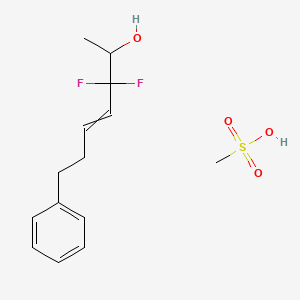
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is a chemical compound known for its unique structure and properties It consists of a hept-4-en-2-ol backbone with difluoro and phenyl substituents, combined with methanesulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-7-phenylhept-4-en-2-ol involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Hept-4-en-2-ol Backbone: This can be achieved through a series of reactions such as aldol condensation, followed by reduction and dehydration.
Introduction of Difluoro Groups: The difluoro groups can be introduced using reagents like diethylaminosulfur trifluoride (DAST) under controlled conditions.
Addition of the Phenyl Group: The phenyl group can be added via a Friedel-Crafts alkylation reaction.
Combination with Methanesulfonic Acid: The final step involves the reaction of the synthesized 3,3-Difluoro-7-phenylhept-4-en-2-ol with methanesulfonic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: The difluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Compounds with substituted functional groups.
Aplicaciones Científicas De Investigación
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid involves its interaction with molecular targets and pathways. The difluoro groups and phenyl ring play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3-Difluoro-7-phenylhept-4-en-2-ol
- 3,3-Difluorohept-4-en-2-ol
- 7-Phenylhept-4-en-2-ol
Uniqueness
3,3-Difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid is unique due to the presence of both difluoro and phenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
88493-50-9 |
|---|---|
Fórmula molecular |
C14H20F2O4S |
Peso molecular |
322.37 g/mol |
Nombre IUPAC |
3,3-difluoro-7-phenylhept-4-en-2-ol;methanesulfonic acid |
InChI |
InChI=1S/C13H16F2O.CH4O3S/c1-11(16)13(14,15)10-6-5-9-12-7-3-2-4-8-12;1-5(2,3)4/h2-4,6-8,10-11,16H,5,9H2,1H3;1H3,(H,2,3,4) |
Clave InChI |
QDLOELICTXQQGU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C=CCCC1=CC=CC=C1)(F)F)O.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


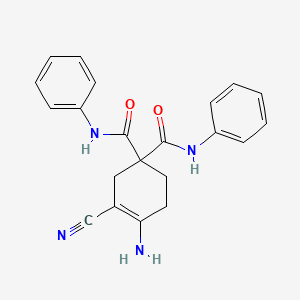
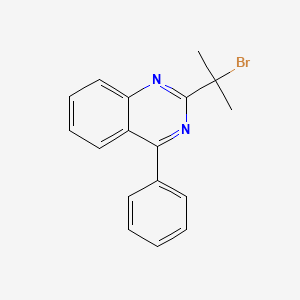
![1-Aza-5-phosphabicyclo[3.3.1]nonane](/img/structure/B14397063.png)
![3-methyl-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B14397065.png)

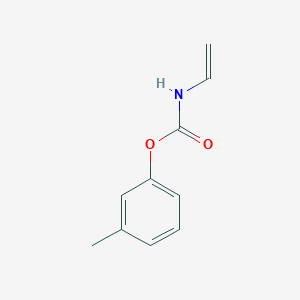
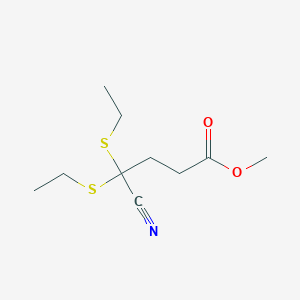
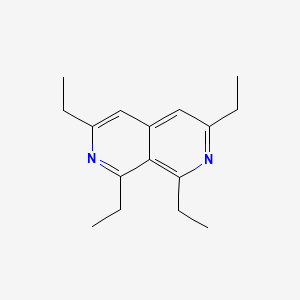
![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]-N'-propan-2-ylurea](/img/structure/B14397086.png)
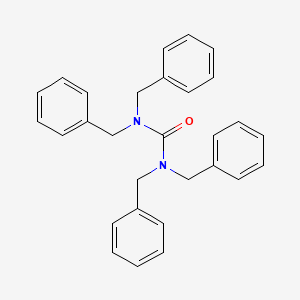
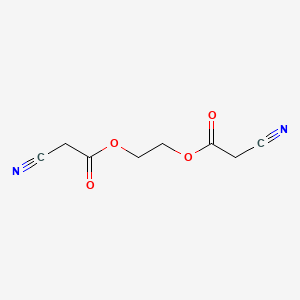
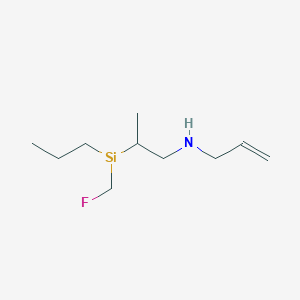
![Ethyl 3-[(2,4-dinitrophenyl)disulfanyl]propanoate](/img/structure/B14397118.png)
